Meta-Aniline Substitution Confers Enhanced CDK2 Binding Affinity
In a structure-activity relationship (SAR) study of anilinopyrazole-based CDK2 inhibitors, the meta-substituted aniline derivative (structurally analogous to 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline) exhibited an IC₅₀ of 0.98 μM against CDK2, representing a 2.5-fold improvement in potency compared to the corresponding para-substituted isomer (IC₅₀ = 2.45 μM) under identical assay conditions [1]. The methylene-linked pyrazole ring of the meta-isomer was shown to facilitate a key hydrogen bond with Leu83 in the CDK2 hinge region, a contact not observed in the crystal structure of the para-isomer complex [2].
| Evidence Dimension | CDK2 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.98 μM |
| Comparator Or Baseline | Para-substituted analog: IC₅₀ = 2.45 μM |
| Quantified Difference | 2.5-fold more potent |
| Conditions | CDK2/Cyclin A kinase inhibition assay, 10 μM ATP, recombinant human enzyme |
Why This Matters
This 2.5-fold potency advantage reduces the compound concentration required to achieve target engagement, potentially lowering off-target effects and toxicity in cellular and in vivo models, thereby justifying the procurement of the meta-isomer for CDK2-focused medicinal chemistry campaigns.
- [1] Tang, J., et al. Anilinopyrazole as selective CDK2 inhibitors: design, synthesis, biological evaluation, and X-ray crystallographic analysis. Bioorganic & Medicinal Chemistry Letters, 2003, 13(18), 2985-2988. View Source
- [2] Tang, J., et al. Anilinopyrazole as selective CDK2 inhibitors: design, synthesis, biological evaluation, and X-ray crystallographic analysis. Bioorganic & Medicinal Chemistry Letters, 2003, 13(18), 2985-2988. View Source
